Rotundifolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperitenone oxide is a major chemical constituent of the carvone pathway MS essential oil that has been reported to exhibit numerous bioactivities in cells and animals.

Applications De Recherche Scientifique

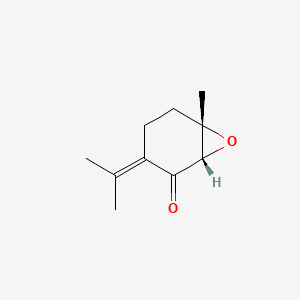

Rotundifolone, a monoterpene found in the essential oils of various Mentha species, notably Mentha x villosa, has a variety of applications . Its chemical formula is C10H14O2, with a molecular weight of 166 . Research indicates that this compound possesses antinociceptive, vasorelaxant, antimicrobial, antitumour, and schistosomicidal properties .

Scientific Research Applications

Antinociceptive Activity: this compound exhibits antinociceptive effects, as demonstrated in studies using the acetic acid-induced writhing test in mice . Structural analogues of this compound have also shown significant antinociceptive activity, with the epoxide group contributing to this effect .

Vasorelaxant Activity: Studies on rat superior mesenteric arteries have shown that this compound induces relaxation in a concentration-dependent manner . This relaxation is mediated by the activation of TRPM8 channels . Additionally, this compound inhibits vasoconstriction induced by CaCl2 in depolarizing medium and antagonizes contractions elicited by L-type Ca2+ channel agonists, suggesting that vasodilation involves the inhibition of Ca2+ influx through L-type voltage-dependent calcium channels .

Schistosomicidal Activity: this compound has shown in vitro effects against Schistosoma mansoni adult worms, causing morphological alterations in the tegument of adult schistosomes . While no worm mortality was observed at lower concentrations (3.5 and 7.0 μg/mL), higher concentrations (71 μg/mL and above) resulted in mortality and absence of movement .

Vasorelaxation Mechanism

This compound induces vasodilation through two mechanisms :

- Activation of BKCa Channels: this compound increases the current density of BKCa channels .

- Inhibition of L-type Ca2+ Channels: It shifts the steady-state inactivation relationship for CaV type-L towards more hyperpolarized membrane potentials .

TRPM8 Channel Activation

This compound activates TRPM8 channels in rat superior mesenteric arteries, leading to relaxation . This monoterpene induces an increase in transient intracellular Ca2+, which is attenuated by TRPM8 channel blockers .

Calcium Antagonism

This compound produces an endothelium-independent vasorelaxing effect in the rat aorta . It inhibits voltage-dependent Ca2+ channels and intracellular Ca2+ release selectively due to inositol 1,4,5-triphosphate activation .

In Vitro Effect of this compound on Schistosoma mansoni

| This compound Concentration (µg/mL) | Mortality | Observations |

|---|---|---|

| 3.5, 7.0 | No | Minor loss of movement of the tail, suckers, and gynecophoral canal membrane after 96h exposure to 7.0 µg/mL |

| 71 | Yes | Mortality and absence of movement observed from 72h |

| 177.4 | Yes | Similar effects apparent from 48h exposure |

| 354.8, 700.96 | Yes | Similar effects apparent from 24h exposure |

IC50 Values for Vasorelaxation in Rat Aortic Rings

| Condition | IC50 Value (µg/ml) |

|---|---|

| Phenylephrine-induced contraction | 184 ± 6 |

| 80 mM KCl-induced contraction | 185 ± 3 |

| 30 mM KCl-induced contraction | 188 ± 19 |

| Phenylephrine-induced contraction (denuded endothelium) | 235 ± 7 |

Vasorelaxation in Rat Aorta

In isolated rat aortic rings, this compound inhibited the contractile effects of phenylephrine and KCl in a concentration-dependent manner. The smooth muscle-relaxant activity of this compound was inhibited by the removal of the vascular endothelium.

Antinociceptive Activity in Mice

In the acetic acid-induced writhing test in mice, this compound and its analogues showed significant antinociceptive effects. All tested compounds were more antinociceptive than this compound itself.

Propriétés

Numéro CAS |

3564-96-3 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

(1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3/t9-,10+/m1/s1 |

Clé InChI |

AKASWINDKIEEBO-YHMJZVADSA-N |

SMILES |

CC(=C1CCC2(C(C1=O)O2)C)C |

SMILES isomérique |

CC(=C1CC[C@]2([C@@H](C1=O)O2)C)C |

SMILES canonique |

CC(=C1CCC2(C(C1=O)O2)C)C |

Apparence |

Solid powder |

Description physique |

Colourless solid; Herbaceous minty aroma |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in water Soluble (in ethanol) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Piperitenone oxide; Lippione; Rotundifolone; cis-Piperitenone epoxide; Piperitenone oxide, (+-)-; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.